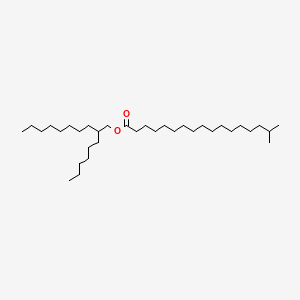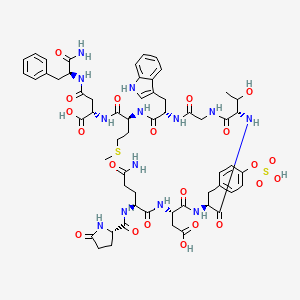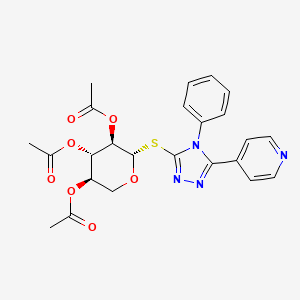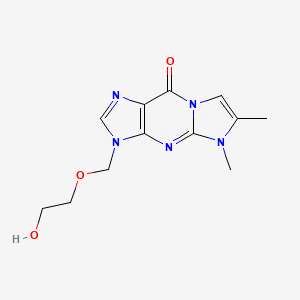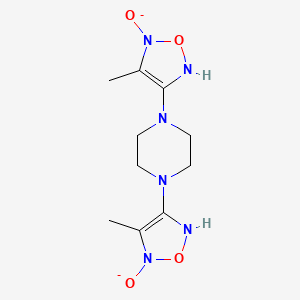
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is a complex organic compound characterized by the presence of a piperazine ring substituted with methylfurazanyl groups and N(sup 1),N(sup 4)-dioxide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity starting materials and stringent reaction control parameters are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperazine ring.
Substitution: The methylfurazanyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine-functionalized piperazines.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is employed as a crosslinking agent in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The N(sup 1),N(sup 4)-dioxide functionalities play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(acryloyl)piperazine: This compound is similar in structure but contains acryloyl groups instead of methylfurazanyl groups.
1,4-Bis(4-nitrophenyl)piperazine: This compound features nitrophenyl groups and is used in different applications.
Uniqueness
Piperazine, 1,4-bis(methylfurazanyl)-, N(sup 1),N(sup 4)-dioxide is unique due to the presence of both methylfurazanyl groups and N(sup 1),N(sup 4)-dioxide functionalities, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
150012-67-2 |
|---|---|
Molekularformel |
C10H16N6O4-2 |
Molekulargewicht |
284.27 g/mol |
IUPAC-Name |
4-methyl-3-[4-(4-methyl-5-oxido-2H-1,2,5-oxadiazol-3-yl)piperazin-1-yl]-5-oxido-2H-1,2,5-oxadiazole |
InChI |
InChI=1S/C10H16N6O4/c1-7-9(11-19-15(7)17)13-3-5-14(6-4-13)10-8(2)16(18)20-12-10/h11-12H,3-6H2,1-2H3/q-2 |
InChI-Schlüssel |
VJBKELHGNACFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NON1[O-])N2CCN(CC2)C3=C(N(ON3)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


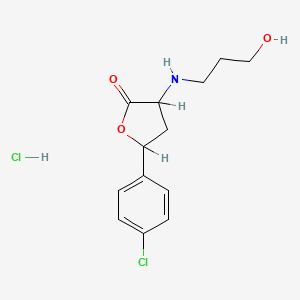
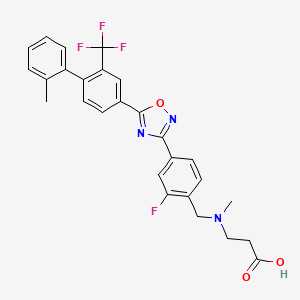
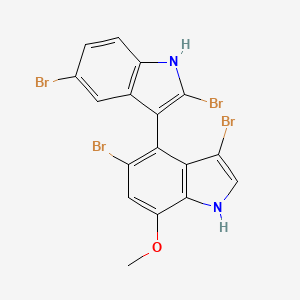
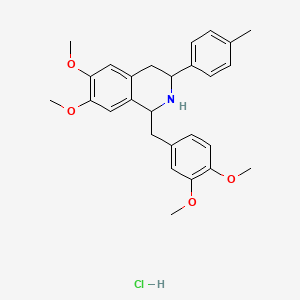
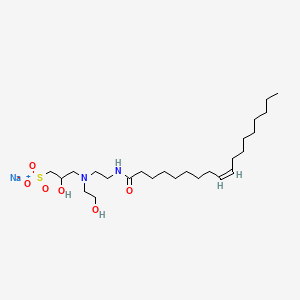
![1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one;hydrate](/img/structure/B12755005.png)
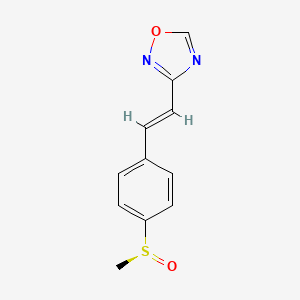
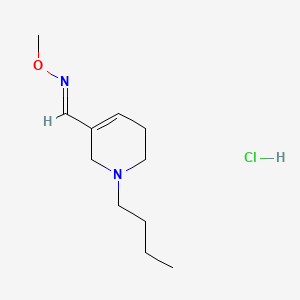
![Lithium 4-[(octadecylamino)carbonyl]benzoate](/img/structure/B12755013.png)

